1,3,7-trimethyl-9H-purine-2,6,8-trione
Beschreibung
Nomenclature and Systematic Classification of Purine (B94841) Alkaloids
The systematic naming and classification of compounds like 1,3,7-trimethyl-9H-purine-2,6,8-trione are fundamental to understanding their chemical properties and biological roles.
The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized system for naming chemical compounds. For this compound, the preferred IUPAC name is 1,3,7-Trimethyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione . wikipedia.org This name precisely describes the molecular structure: a purine core with methyl groups attached at positions 1, 3, and 7, and oxo (ketone) groups at positions 2, 6, and 8. The "9H" in the common name indicates the presence of a hydrogen atom at the 9th position of the purine ring. wikipedia.org
It is important to distinguish this compound from its isomers and related structures. For instance, theacrine is named 1,3,7,9-tetramethylpurine-2,6,8-trione, indicating an additional methyl group at the 9-position. stackexchange.com The nomenclature rules for purines can be complex, involving the numbering of the fused ring system and the designation of saturation levels with prefixes like "dihydro". stackexchange.com
Table 1: Nomenclature of this compound and Related Compounds
| Common Name | IUPAC Name | Key Structural Features |
|---|---|---|
| This compound | 1,3,7-Trimethyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione wikipedia.org | Three methyl groups at positions 1, 3, and 7; three oxo groups at positions 2, 6, and 8. |
| Uric Acid | 7,9-dihydro-1H-purine-2,6,8(3H)-trione stackexchange.com | Oxo groups at positions 2, 6, and 8 without methyl substitutions. |
| 1,3-Dimethyluric acid | 1,3-dimethyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione nist.gov | Two methyl groups at positions 1 and 3. |
| Theacrine | 1,3,7,9-tetramethylpurine-2,6,8-trione stackexchange.com | Four methyl groups at positions 1, 3, 7, and 9. |
This compound belongs to the class of organic compounds known as xanthines. drugbank.comhmdb.ca Xanthines are purine derivatives characterized by a purine backbone with ketone groups at the 2 and 6 positions. drugbank.combasys2.ca More broadly, it is classified as an oxopurine, which is a purine ring substituted with one or more oxo groups. nih.govebi.ac.uk
The fundamental structure of all purines consists of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. sciencenotes.orgnews-medical.net This two-ring structure is the basis for a wide variety of naturally occurring and synthetic compounds. britannica.comnih.gov Xanthine (B1682287) itself (3,7-dihydropurine-2,6-dione) is a key intermediate in the metabolic degradation of purines. wikipedia.org
The addition of methyl groups to the xanthine or uric acid structure gives rise to a series of methylated xanthines and uric acids, including this compound. These methyl groups significantly influence the chemical and biological properties of the molecule.
Table 2: Chemical Taxonomy of this compound
| Taxonomic Level | Classification |
|---|---|
| Kingdom | Organic compounds |
| Super Class | Organoheterocyclic compounds |
| Class | Imidazopyrimidines |
| Sub Class | Purines and purine derivatives |
| Direct Parent | Xanthines drugbank.comhmdb.ca |
Historical Context of Purine Chemistry Research
The scientific journey to understand purines is a long and storied one, beginning with early isolations from natural sources and evolving into complex syntheses and metabolic studies.
The history of purine chemistry began in 1776 when Carl Wilhelm Scheele isolated uric acid from kidney stones. wikipedia.org This was the first purine derivative to be discovered. britannica.com Over the following decades, other purines were identified from various natural sources. In 1817, xanthine was also obtained from urinary calculi. britannica.com
A major figure in the history of purine chemistry is Emil Fischer. In 1884, he coined the term "purine" (from "pure urine") and was the first to synthesize it in 1898. wikipedia.org His groundbreaking work on purines contributed to his reception of the Nobel Prize in Chemistry in 1902. sciencenotes.org The classic Traube purine synthesis, developed in 1900, remains a significant method for the laboratory synthesis of purines. wikipedia.org
Research into methylated purines, a subclass to which this compound belongs, has evolved significantly. Early research focused on their isolation and identification from natural sources and as metabolic products. For instance, studies have identified various methylated purines, such as 1-methyluric acid and 1,3-dimethyluric acid, as components of urinary stones, suggesting their co-precipitation with uric acid. nih.gov
More recent research has delved into the biochemical pathways and enzymatic processes involving methylated purines. For example, the administration of certain compounds can lead to the formation of abnormal methylated purines in DNA, which are then subject to cellular repair mechanisms. aacrjournals.org The study of these processes is crucial for understanding cellular responses to chemical exposures. Furthermore, the evolution of enzymes involved in purine metabolism, such as uricase, has been a subject of investigation, shedding light on the metabolic history of different species. pnas.org
The development of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), has been instrumental in the separation and quantification of various methylated purines in biological samples. hmdb.ca This has allowed for more detailed investigations into the metabolism of dietary methylxanthines and their potential roles in various physiological and pathological processes. nih.gov
Structure
3D Structure
Eigenschaften
Molekularformel |
C8H10N4O3 |
|---|---|
Molekulargewicht |
217.14 g/mol |
IUPAC-Name |
1,3,7-trimethyl-9H-purine-2,6,8-trione |
InChI |
InChI=1S/C8H10N4O3/c1-10-4-5(9-7(10)14)11(2)8(15)12(3)6(4)13/h1-3H3,(H,9,14)/i4+1,5+1,6+1,8+1,9+1,11+1,12+1 |
InChI-Schlüssel |
BYXCFUMGEBZDDI-TWHZHSGKSA-N |
Isomerische SMILES |
CN1C(=O)[15NH][13C]2=[13C]1[13C](=O)[15N]([13C](=O)[15N]2C)C |
Kanonische SMILES |
CN1C2=C(NC1=O)N(C(=O)N(C2=O)C)C |
Herkunft des Produkts |
United States |
Natural Occurrence and Biological Context of 1,3,7 Trimethyl 9h Purine 2,6,8 Trione
Presence in Biological Systems
Occurrence as a Metabolite in Mammalian Systems
In mammals, including humans, 1,3,7-trimethyluric acid is a minor metabolite of caffeine (B1668208). wikipedia.orgfoodb.ca The transformation of caffeine into this compound is facilitated by several cytochrome P450 enzymes, namely CYP1A2, CYP2E1, CYP2C8, CYP2C9, and CYP3A4. wikipedia.orgfoodb.ca The ratio of 1,3,7-trimethyluric acid to caffeine in the body can serve as a biomarker to assess the activity of the CYP3A enzyme. medchemexpress.com This metabolite can be found in various biological fluids and tissues, including blood, urine, feces, as well as in the kidney and liver. foodb.ca
Detection in Plant Species
1,3,7-trimethyluric acid is not only a product of mammalian metabolism but is also produced naturally by some plants. wikipedia.orgfoodb.ca It has been identified in a variety of plant-based food items. For instance, it is found in cocoa beans and plants from the Allium genus, such as onions. foodb.ca Its presence has also been noted in the rare tea plant Camellia assamica var. kucha, where it serves as a precursor in the synthesis of theacrine. ebi.ac.uk
Role in Purine (B94841) Metabolism and Related Biochemical Processes
Metabolic End-Products and Derivatives in Biological Fluids
As a metabolite of methylxanthines like caffeine, theophylline (B1681296), and theobromine (B1682246), 1,3,7-trimethyluric acid is one of several methylated purine derivatives found in human urine. hmdb.canih.govbohrium.com The primary degradation of caffeine leads to the formation of theophylline, paraxanthine (B195701), theobromine, and 1,3,7-trimethyluric acid. nih.gov These compounds are subsequently broken down into dimethylated uric acids, monomethylxanthines, and monomethyluric acids. nih.gov The detection and quantification of these metabolites in biological fluids, such as urine and plasma, are typically performed using techniques like high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). hmdb.canih.gov
| Precursor Compound | Key Metabolites | Further Degradation Products |
|---|---|---|
| Caffeine | Theophylline, Theobromine, Paraxanthine, 1,3,7-trimethyluric acid nih.govnih.gov | Dimethylated uric acids, Monomethylxanthines, Monomethyluric acids nih.gov |
| Theophylline | Methyluric acids bohrium.com | 1,3-dimethyluric acid, 3-methylxanthine (B41622), 3-methyluric acid, xanthine (B1682287), uric acid researchgate.net |
| Theobromine | Methylxanthines bohrium.com | 7-methyluric acid, 7-methylxanthine, 3-methylxanthine bohrium.com |
Implications in Metabolic Disorders of Purine Pathways
The presence of methylated purines like 1,3,7-trimethyluric acid in urinary calculi can be indicative of abnormal purine metabolism. hmdb.ca While uric acid is the typical primary component of such stones, these methylated derivatives can also be present, suggesting that dietary methylxanthines might play a role in the formation of urinary stones (urolithiasis). hmdb.caebi.ac.uk Disorders of purine metabolism can lead to a range of health issues, including hyperuricemia, where there is an overproduction or impaired excretion of uric acid. mhmedical.com In some cases, genetic defects in enzymes involved in the purine salvage pathway, such as hypoxanthine-guanine phosphoribosyltransferase (HPRT) deficiency, lead to a significant overproduction of uric acid. nih.govnih.gov
| Disorder | Associated Enzyme/Process | Key Metabolic Consequence |
|---|---|---|
| Hyperuricemia/Gout | Increased production or impaired excretion of uric acid mhmedical.com | Elevated levels of uric acid in the blood mhmedical.com |
| Lesch-Nyhan syndrome | Deficiency of Hypoxanthine-guanine phosphoribosyltransferase (HPRT) nih.govnih.gov | Massive overproduction of uric acid nih.govnih.gov |
| Adenosine (B11128) Deaminase (ADA) Deficiency | Loss of adenosine deaminase wikipedia.org | Severe immunodeficiency wikipedia.org |
Biosynthesis and Enzymatic Biotransformation Pathways
in Plants
While 1,3,7-trimethyl-9H-purine-2,6,8-trione is produced in some plants, its biosynthesis is intrinsically linked to the metabolism of more abundant methylxanthines like caffeine (B1668208). wikipedia.org Plants known for caffeine production, such as tea (Camellia sinensis) and coffee (Coffea spp.), synthesize it as a secondary metabolite that serves as a chemical defense against herbivores and pathogens. nih.govnih.gov
Derivation from Caffeine and Other Methylxanthines
In plants, the primary purine (B94841) alkaloid synthesis pathway leads to caffeine (1,3,7-trimethylxanthine). mdpi.comresearchgate.net This process begins with xanthosine (B1684192) and involves a series of methylation steps. mdpi.com The formation of this compound is considered a subsequent metabolic step. It is derived from caffeine through oxidation. While caffeine is known to have allelopathic effects, inhibiting the growth of competing plants, its metabolites can be subject to further degradation in the environment. mdpi.com The presence of this compound in plants is therefore a result of the modification of caffeine.
Enzymatic Methylation and Oxidation Processes
The core caffeine biosynthesis pathway in plants like coffee and tea involves three key methylation reactions and a nucleosidase reaction. mdpi.com S-adenosyl methionine (SAM)-dependent N-methyltransferases (NMTs) are crucial in this process. nih.gov Specifically, theobromine (B1682246) synthase and caffeine synthase (CS), which has N-methyltransferase activity, catalyze the final two methylation steps to produce theobromine and then caffeine. nih.gov
The conversion of caffeine to this compound involves a C-8 oxidation reaction. While the specific plant enzymes catalyzing this oxidation are not as extensively characterized as those in mammals, it represents a modification of the primary caffeine structure. This process is analogous to the catabolic pathways where purine alkaloids are broken down.
Metabolic Transformation in Mammalian Systems
In mammals, this compound is a minor but significant metabolite of caffeine. wikipedia.org Caffeine is almost entirely metabolized in the liver, with less than 3% excreted unchanged. nih.govclinpgx.org The transformation of caffeine into its various metabolites, including this compound, is a classic example of xenobiotic metabolism, primarily handled by the cytochrome P450 superfamily of enzymes. genome.jp
Cytochrome P450 Enzymes (e.g., CYP1A2, CYP2E1, CYP2C8, CYP2C9, CYP3A4) in Caffeine Metabolism Leading to this compound Formation
The formation of this compound from caffeine occurs via C-8 hydroxylation, a pathway that accounts for approximately 15% of caffeine's primary metabolism. nih.govclinpgx.org Several cytochrome P450 (CYP) isoforms are implicated in this process.
| Enzyme | Role in Caffeine Metabolism | Contribution to this compound Formation |
|---|---|---|
| CYP1A2 | Major enzyme for overall caffeine metabolism (>95%), primarily N-demethylation to paraxanthine (B195701). nih.govclinpgx.org | Contributes to C-8 hydroxylation, but is not the primary enzyme for this specific pathway. wikipedia.orgnih.gov |
| CYP3A4 | Participates in primary caffeine metabolism. nih.govclinpgx.org | Considered a predominant catalyst for C-8 hydroxylation. nih.gov |
| CYP2E1 | Involved in low-affinity N-demethylation of caffeine. nih.gov | Suggested to contribute to formation based on in vitro cell line studies. nih.govclinpgx.org |
| CYP2C8 / CYP2C9 | Participate in the primary metabolism of caffeine. nih.govclinpgx.org | Contribute to the formation of 1,3,7-trimethyluric acid. wikipedia.org |
Other Enzyme Systems Involved in Xenobiotic Metabolism
Beyond the initial C-8 hydroxylation by cytochrome P450 enzymes, further metabolism of caffeine-derived products involves other enzyme systems. The major metabolites of caffeine, such as paraxanthine, are further processed by enzymes including CYP2A6 and xanthine (B1682287) dehydrogenase (also known as xanthine oxidase) to produce compounds like 1-methylxanthine (B19228) and 1-methyluric acid. nih.govclinpgx.org While these enzymes act on the secondary metabolism of caffeine's primary demethylated products, the direct formation of this compound from caffeine is a primary metabolic step dominated by CYP enzymes. nih.gov
Microbial Degradation and Biocatalysis
Microorganisms have developed pathways to degrade purine alkaloids like caffeine, often through N-demethylation and C-8 oxidation. mdpi.com This capability has potential applications in biocatalysis, for example, in the enzymatic decaffeination of food products. mdpi.com
Specific enzymes capable of acting on this compound have been identified. A notable example is a monooxygenase known as TmuM, which belongs to the FAD family of enzymes. mdpi.com Research has shown that TmuM is active on methyluric acids, and it exhibits its highest activity against trimethyluric acid (this compound). mdpi.com This enzyme consumes one molecule of oxygen and one molecule of NADH to form one molecule of TMA (trimethylallantoin). mdpi.com The degradation of uric acid and its methylated derivatives is also a subject of study, with some bacteria like Bacillus paramycoides showing the ability to biodegrade uric acid. mdpi.com Such microbial enzymes represent a distinct pathway for the biotransformation of this compound, separate from the metabolic routes in plants and mammals.
Bacterial Metabolism of Methylxanthines and Purine Derivatives
Bacteria have evolved distinct pathways to metabolize methylxanthines like caffeine. One such pathway involves the direct oxidation of the C-8 position of the purine ring, leading to the formation of 1,3,7-trimethyluric acid. This is an alternative to the more commonly studied N-demethylation pathways that sequentially remove methyl groups from the xanthine core.
The C-8 oxidation pathway is a crucial starting point for the complete degradation of caffeine in some bacteria, allowing them to utilize it as a source of carbon and nitrogen. For instance, bacteria from the genera Pseudomonas, Rhodococcus, and Klebsiella have been identified to carry out this transformation. In Pseudomonas sp. strain CBB1, caffeine is oxidized to 1,3,7-trimethyluric acid. While the initial formation of 1,3,7-trimethyluric acid from caffeine is established, its own subsequent breakdown is a critical step for the complete assimilation of the caffeine molecule by these microorganisms.
Research has shown that the degradation of 1,3,7-trimethyluric acid proceeds further. In a mixed culture of Rhodococcus and Klebsiella, 1,3,7-trimethyluric acid was reported to be degraded to 3,6,8-trimethylallantoin (B1209285). A more detailed enzymatic step has been elucidated in Pseudomonas sp. strain CBB1. In this bacterium, 1,3,7-trimethyluric acid is converted into 1,3,7-trimethyl-5-hydroxyisourate, which is an unstable intermediate that spontaneously decomposes to the more stable 3,6,8-trimethylallantoin.
The metabolic fate of 3,6,8-trimethylallantoin in bacteria is not as well-documented. In the degradation of the non-methylated parent compound, allantoin, the enzyme allantoinase hydrolyzes it to allantoate (B10759256). Subsequently, allantoicase acts on allantoate to produce urea (B33335) and (S)-ureidoglycolate. It is plausible that a similar enzymatic cascade exists for the methylated derivatives, but specific enzymes that can process 3,6,8-trimethylallantoin and its subsequent methylated products have not been definitively identified.
Identification of Specific Microbial Enzymes
The enzymatic machinery responsible for the initial steps of 1,3,7-trimethyluric acid degradation has been identified and characterized in some bacteria.
Caffeine Dehydrogenase and Caffeine Oxidase: The formation of 1,3,7-trimethyluric acid from caffeine is catalyzed by specific enzymes. In Pseudomonas sp. strain CBB1, a heterotrimeric caffeine dehydrogenase is responsible for this oxidation. This enzyme is unique in that it prefers coenzyme Q0 as an electron acceptor and does not depend on NAD(P)+. Similarly, a caffeine oxidase has been purified from a mixed culture of Klebsiella and Rhodococcus species, which also catalyzes the oxidation of caffeine at the C-8 position to yield 1,3,7-trimethyluric acid.
Trimethyluric Acid Monooxygenase (TmuM): The key enzyme responsible for the first step in the degradation of 1,3,7-trimethyluric acid itself has been identified in Pseudomonas sp. strain CBB1 as Trimethyluric Acid Monooxygenase (TmuM) . nih.gov This novel, NADH-dependent flavoprotein catalyzes the conversion of 1,3,7-trimethyluric acid to 1,3,7-trimethyl-5-hydroxyisourate. nih.gov
The substrate specificity of TmuM has been investigated, revealing that it can also act on other methyluric acids, such as 1,3-dimethyluric acid and 3,7-dimethyluric acid, although it shows the highest affinity for 1,3,7-trimethyluric acid. nih.gov This indicates a degree of flexibility in the enzyme's active site, allowing it to accommodate different methylation patterns on the uric acid backbone.
The subsequent enzymatic steps for the complete breakdown of the resulting 3,6,8-trimethylallantoin are yet to be fully elucidated. While the enzymes allantoinase and allantoicase are known to degrade allantoin, their activity on methylated substrates like 3,6,8-trimethylallantoin has not been extensively studied, representing an area for future research in microbial biochemistry.
Chemical Synthesis and Derivatization Strategies for 1,3,7 Trimethyl 9h Purine 2,6,8 Trione and Its Analogues
Synthetic Approaches to the Purine (B94841) Core Structure
The construction of the purine ring system is a foundational aspect of synthesizing 1,3,7-trimethyluric acid and its analogues. This is typically achieved through methods that involve either the formation of the imidazole (B134444) ring onto a pre-existing pyrimidine (B1678525) or vice versa.
A cornerstone of purine synthesis is the utilization of ring-closure reactions, which form the bicyclic purine heterocycle from acyclic or monocyclic precursors. A classic and widely employed method is the Traube purine synthesis , first reported in 1900. acs.orgnih.govwikipedia.org This reaction involves the condensation of an amine-substituted pyrimidine with a source of a single carbon atom, such as formic acid. acs.orgnih.govwikipedia.org The general approach begins with a 4,5-diaminopyrimidine (B145471), which is then cyclized to form the imidazole portion of the purine ring. acs.orgnih.gov
Another historical approach is the Fischer purine synthesis , which utilizes uric acid as a starting material. youtube.com Treatment of uric acid with reagents like phosphorus pentachloride (PCl5) leads to a trihalo-substituted purine derivative, which can be further modified. youtube.com
Modern adaptations often involve the synthesis of purines from substituted pyrimidines on a solid phase, which is particularly amenable to creating libraries of compounds. acs.org For instance, starting with 4,6-dichloro-5-nitropyrimidine (B16160) coupled to a resin, sequential displacement of the chlorides and reduction of the nitro group yields a diamine that can be cyclized to form the purine nucleus. acs.org
Table 1: Key Ring-Closure Reactions for Purine Synthesis
| Synthesis Method | Starting Materials | Key Reagents | Resulting Structure |
|---|---|---|---|
| Traube Synthesis | 4,5-Diaminopyrimidine | Formic acid or its derivatives | Purine ring |
| Fischer Synthesis | Uric Acid | Phosphorus pentachloride (PCl5) | Trihalo-purine derivative |
Once the purine core is established, substituent modification methods are employed to introduce functional diversity. These methods can involve the direct functionalization of C-H bonds or the substitution of existing groups on the purine ring. Transition metal-catalyzed cross-coupling reactions have become powerful tools for this purpose. For example, palladium- and copper-catalyzed reactions can be used for the direct arylation of purine C-H bonds, offering an efficient route to novel analogues.
Modification of purine and pyrimidine nucleosides through direct C-H bond activation is a significant strategy that avoids the pre-functionalization often required in traditional cross-coupling reactions. This approach can be used to introduce substituents at various positions, including C2, C6, and C8 of the purine ring.
Regioselective Methylation and Oxidation Techniques
The synthesis of 1,3,7-trimethyl-9H-purine-2,6,8-trione specifically involves the introduction of methyl groups at the N1, N3, and N7 positions and an oxo group at the C8 position.
Regioselective methylation of xanthine (B1682287) derivatives is crucial for controlling the placement of methyl groups on the purine ring. The reactivity of the different nitrogen atoms in the xanthine scaffold can be influenced by the reaction conditions and the protecting groups used. For instance, methylation at the N3 position can cause a significant red shift in the electronic spectrum of the molecule, while methylation at the N1 position has a minimal effect. researchgate.net The use of specific alkylating agents and reaction conditions allows for the controlled synthesis of desired methylated isomers. mdpi.com
The oxidation of caffeine (B1668208) (1,3,7-trimethylxanthine) is a direct route to 1,3,7-trimethyluric acid. This transformation involves the introduction of an oxygen atom at the C8 position. This oxidation can be achieved through various methods, including enzymatic and chemical approaches. For example, cytochrome P450 enzymes can metabolize caffeine to 1,3,7-trimethyluric acid. frontiersin.org Chemically, the oxidation can be mediated by free radicals, such as those generated in Fenton-type reactions. microbenotes.com The reaction with hydroxyl radicals leads to the formation of a C8-OH radical adduct, which upon further oxidation yields the final product. nih.gov
Synthesis of Novel this compound Derivatives
The development of novel derivatives of 1,3,7-trimethyluric acid is driven by the search for compounds with enhanced or novel biological activities. This involves the introduction of a wide array of substituents at various positions on the purine ring and the use of efficient synthetic methodologies to create libraries of these analogues.
The purine ring offers multiple sites for the introduction of substituents, allowing for extensive structural diversification.
C8-Substitution: The C8 position is a common site for modification. For instance, 8-bromocaffeine can serve as a versatile intermediate for the synthesis of various 8-substituted caffeine derivatives through nucleophilic substitution reactions. nih.gov
C2 and C6-Substitution: The C2 and C6 positions are also amenable to modification. For example, 2,6-diamino-substituted purine derivatives have been synthesized and evaluated for their biological activities. researchgate.net The introduction of different amines at these positions can be achieved through sequential displacement reactions on a di-chloropurine precursor. nih.gov The synthesis of C6-substituted purine nucleoside analogues can be accomplished via late-stage photoredox/nickel dual catalytic cross-coupling. acs.org
N9-Substitution: The N9 position can be alkylated to introduce further diversity. mdpi.com
The efficient synthesis of large numbers of diverse analogues is often achieved through combinatorial chemistry and solid-phase synthesis techniques.
Solid-phase synthesis offers a powerful platform for the construction of purine libraries. acs.orgnih.govmicrobenotes.comacs.org By anchoring a purine or pyrimidine precursor to a solid support, a series of reactions can be carried out in a sequential manner, with easy purification at each step. acs.orgacs.org This approach has been used to generate libraries of 2,6,9-trisubstituted purines. nih.gov
Solution-phase parallel synthesis is another effective strategy for creating analogue libraries. This method allows for the simultaneous synthesis of multiple compounds in separate reaction vessels. A library of tetra-substituted purine analogues has been prepared using a strategy that relies on the cyclization of a 4,5-diaminopyrimidine with various carboxylic acids or their derivatives to construct a 2,8,9-trisubstituted 6-chloropurine (B14466) core, which is then further functionalized.
Table 2: Chemical Compounds Mentioned
| Compound Name | IUPAC Name |
|---|---|
| 1,3,7-Trimethyluric acid | This compound |
| Caffeine | 1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione |
| 8-bromocaffeine | 8-bromo-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione |
| Uric acid | 7,9-dihydro-1H-purine-2,6,8(3H)-trione |
| Xanthine | 3,7-dihydropurine-2,6-dione |
| 4,5-Diaminopyrimidine | Pyrimidine-4,5-diamine |
| 4,6-dichloro-5-nitropyrimidine | 4,6-dichloro-5-nitropyrimidine |
| Phosphorus pentachloride | Phosphorus(V) chloride |
Structure Activity Relationships Sar and Molecular Interactions of 1,3,7 Trimethyl 9h Purine 2,6,8 Trione Derivatives
Correlation Between Structural Modifications and Biological Target Affinity (Preclinical)
Preclinical studies on derivatives of 1,3,7-trimethyl-9H-purine-2,6,8-trione have revealed significant insights into how structural changes influence their affinity for biological targets. These modifications primarily involve altering the methylation pattern on the xanthine (B1682287) nucleus and introducing diverse substituents at the periphery of the molecule.
The methylation pattern on the xanthine nucleus of this compound derivatives plays a crucial role in their molecular recognition by biological targets. The number and position of methyl groups can influence the molecule's solubility and its ability to bind to receptors and enzymes. biointerfaceresearch.com For instance, the presence of methyl groups at various positions on the xanthine structure can profoundly affect its solubility. biointerfaceresearch.com
In the broader class of xanthine derivatives, N-methylation has been shown to improve the potency of certain analogs in their interaction with receptors. nih.gov Specifically, within the context of adenosine (B11128) receptors, the pattern of alkyl substitution at the N1, N3, and N7 positions of the xanthine core is a key determinant of binding affinity and selectivity. For example, in a series of 8-styrylxanthines, 1,3-dimethylxanthine derivatives generally exhibited greater selectivity for A₂-receptors compared to their 1,3-diallyl, diethyl, or dipropyl counterparts. nih.gov Furthermore, the presence of a 7-methyl group in these analogues led to an approximately tenfold increase in selectivity for A₂ versus A₁ receptors when compared to the corresponding 7-H analogues. nih.gov
The systematic alteration of methyl groups on the purine (B94841) ring provides a powerful tool for fine-tuning the pharmacological profile of these compounds, enabling the development of derivatives with enhanced potency and selectivity for specific biological targets.
The introduction of peripheral substituents, particularly at the 8-position of the this compound scaffold, has been extensively explored to modulate receptor binding and enzyme inhibition. Research has shown that a wide array of substituents at this position can significantly impact the affinity and selectivity of these derivatives for various biological targets. nih.gov
For instance, the substitution of 8-cycloalkyl and 8-aryl groups onto 1,3-dialkylxanthines has produced potent antagonists for A₁ and A₂-adenosine receptors. nih.gov The nature of these substituents is critical; for example, 8-cyclopentyl and 8-cyclohexyl derivatives of 1,3-dialkylxanthines are not only potent but also highly selective for the A₁-adenosine receptor. nih.gov In contrast, the introduction of an olefinic group within these cycloalkyl rings was found to decrease potency at A₁-receptors while having minimal effect on A₂-receptor potency. nih.gov
Similarly, the addition of 8-styryl groups to 1,3,7-alkylxanthines has been investigated, with substitutions on the phenyl ring of the styryl moiety, such as 3,4-dimethoxy and 3,4,5-trimethoxy groups, leading to selective A₂-antagonists. nih.gov The functionalization of these peripheral groups offers a versatile strategy for developing novel xanthine analogs with tailored affinities. This can include the introduction of diamino, thiol, aldehyde, and halogen-substituted derivatives, as well as peptide conjugates. nih.gov
In terms of enzyme inhibition, methylxanthines are known to be nonselective competitive inhibitors of phosphodiesterases (PDEs). nih.gov The nature of the substituents can influence the potency of this inhibition. While specific data on 8-substituted 1,3,7-trimethyluric acid derivatives is limited in the provided context, the general principles of SAR in xanthine derivatives suggest that modifications at this position would likely alter their interaction with the active site of PDEs and other enzymes.
Table 1: Effect of 8-Position Substituents on the Receptor Binding Affinity of 1,3-Dialkylxanthine Derivatives
| Compound | 8-Substituent | Receptor Target | Ki (nM) | Reference |
|---|---|---|---|---|
| 8-Cyclopentyl-1,3-dipropylxanthine (CPX) | Cyclopentyl | A₁-Adenosine Receptor | 1.2 | nih.gov |
| Xanthine Amine Congener (XAC) | 4-[[[[(2-aminoethyl)amino]carbonyl]methyl]oxy]phenyl | A₁-Adenosine Receptor | 1.2 | nih.gov |
Ligand-Receptor Interactions (In Vitro Studies)
In vitro studies are instrumental in characterizing the direct interactions between this compound derivatives and their biological targets. These assays provide quantitative data on binding affinities and enzyme inhibition profiles, which are essential for understanding the molecular mechanisms of action.
Derivatives of this compound, as part of the broader methylxanthine class, are well-documented as antagonists of adenosine receptors, which are a type of purinergic neurotransmitter receptor. nih.govdrugs.com The binding affinities of these compounds to adenosine receptor subtypes, primarily A₁ and A₂, have been a major focus of research.
In vitro radioligand binding assays have been employed to determine the affinity of various purine derivatives for these receptors. For example, the affinity of 8-substituted 1,3-dialkylxanthines for rat brain A₁-adenosine receptors has been evaluated by their ability to inhibit the binding of a specific radioligand. nih.gov These studies have demonstrated that modifications at the 8-position can lead to high-affinity antagonists. nih.gov
While the primary targets identified in the provided context are adenosine receptors, it is plausible that these derivatives could interact with other neurotransmitter receptors, although specific data on this is not detailed. The general structure of these compounds allows for potential interactions with a range of receptors, and further in vitro screening would be necessary to fully characterize their receptor binding profile. nih.gov
Table 2: In Vitro Binding Affinities of Select Xanthine Derivatives at Adenosine Receptors
| Compound | N1, N3-Substituent | 8-Substituent | Receptor | Ki (nM) | Reference |
|---|---|---|---|---|---|
| 8-Styrylxanthine Derivative | 1,3-Dimethyl | 3,4-Dimethoxystyryl | A₂-Adenosine | - | nih.gov |
| 8-Styrylxanthine Derivative | 1,3-Dimethyl | 3,4,5-Trimethoxystyryl | A₂-Adenosine | - | nih.gov |
| PSB-603 | 1-Propyl, 3-Ethyl | 4-(2-(4-((2-amino-2-oxoethyl)carbamoyl)phenyl)eth-1-yn-1-yl)phenyl | A₂B-Adenosine | High Affinity | mdpi.com |
| Fluorinated Derivative 5 | 1-Propyl, 3-Ethyl | Fluorinated analog of PSB-603 | A₂B-Adenosine | 9.97 ± 0.86 | mdpi.com |
| Fluorinated Derivative 6 | 1-Propyl, 3-Ethyl | Fluorinated analog of PSB-603 | A₂B-Adenosine | 12.3 ± 3.6 | mdpi.com |
Note: Specific Ki values for the first two compounds were not provided in the source material, but they were noted as being selective A₂-antagonists.
The derivatives of this compound are known to exhibit inhibitory activity against various enzymes. A primary mechanism of action for methylxanthines is the nonselective competitive inhibition of phosphodiesterases (PDEs). nih.gov This inhibition leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in numerous cellular processes. nih.gov
In addition to PDEs, methylxanthines have been shown to inhibit other enzymes. For example, caffeine (B1668208) has been reported to have an inhibitory effect on monoamine oxidase activity in a competitive manner. biotechrep.ir Studies have also demonstrated that caffeine and theophylline (B1681296) can inhibit the activity of xanthine oxidase. biotechrep.ir Furthermore, both caffeine and theophylline have been shown to act as un-competitive inhibitors of peroxidase activity. biotechrep.ir
More recently, xanthine derivatives have been identified as allosteric inhibitors of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), an enzyme upregulated in various cancers. researchgate.netnih.gov This indicates that the xanthine scaffold can serve as a basis for developing inhibitors that bind to sites other than the active site, potentially offering greater selectivity. acs.org
Table 3: Enzyme Inhibition by Methylxanthine Derivatives
| Methylxanthine | Enzyme | Type of Inhibition | IC₅₀ (mM) | Reference |
|---|---|---|---|---|
| Caffeine | Peroxidase | Un-competitive | 0.6 | biotechrep.ir |
| Theophylline | Peroxidase | Un-competitive | 0.55 | biotechrep.ir |
| Caffeine | Xanthine Oxidase | Competitive | - | biotechrep.ir |
| Theophylline | Xanthine Oxidase | Competitive | - | biotechrep.ir |
| Theobromine (B1682246) | Xanthine Oxidase | Competitive | - | biotechrep.ir |
| Caffeine | Monoamine Oxidase | Competitive | - | biotechrep.ir |
Note: Specific IC₅₀ values for xanthine oxidase and monoamine oxidase were not provided in the source material.
Preclinical Mechanistic Studies and Biological Activity of 1,3,7 Trimethyl 9h Purine 2,6,8 Trione Analogues
Mechanisms of Action in Cellular Models (In Vitro)
In vitro studies are fundamental to understanding the cellular and molecular mechanisms by which analogues of 1,3,7-trimethyl-9H-purine-2,6,8-trione exert their biological effects. These studies provide insights into their interactions with cellular signaling pathways and their specific biological responses at a cellular level.
Investigation of Cellular Signaling Pathways Modulated by Purine (B94841) Derivatives
Purine derivatives have been shown to modulate a variety of cellular signaling pathways, often leading to outcomes such as cell cycle arrest and apoptosis in cancer cells. The purine ring system is a crucial scaffold in numerous biological processes, making its analogues promising candidates for therapeutic intervention ugr.esnih.gov.
Research into substituted purine analogues has revealed their ability to induce apoptosis, a form of programmed cell death, in cancer cell lines. This process is often dependent on the activation of caspases, a family of proteases that are central to the apoptotic pathway ugr.es. For instance, certain 6-alkoxy purine analogues have been identified as selective pro-apoptotic inducers in Jurkat cells, a human T-cell leukemia line ugr.esnih.gov. The induction of cell death by these compounds was found to be fully dependent on caspase activation, confirming their pro-apoptotic mechanism ugr.es.
Furthermore, purine depletion has been shown to stimulate cell migration by shunting glycolytic carbon into the serine synthesis pathway. This metabolic reprogramming can trigger an epithelial-mesenchymal transition (EMT), a process that is implicated in cancer metastasis nih.gov. This highlights the intricate link between purine metabolism and key cellular processes that are often dysregulated in disease.
Studies on xanthone derivatives, which share structural similarities with the purine core, have demonstrated that their anticancer activity can be attributed to the induction of cell cycle arrest and apoptosis mdpi.com. The substitution patterns on the purine or xanthine (B1682287) scaffold play a critical role in determining the specific signaling pathways that are modulated and the resulting biological outcomes dergipark.org.trresearchgate.net.
Cellular Assays for Specific Biological Responses
A variety of cellular assays are employed to evaluate the specific biological responses to purine derivatives. These assays are crucial for quantifying the cytotoxic and antiproliferative effects of these compounds and for elucidating their mechanisms of action.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability and the cytotoxic effects of chemical compounds. In a study on novel 8-aryl substituted 1,3-diethylxanthine derivatives, the MTT assay was used to determine their anti-proliferative activities against several human cancer cell lines, including breast (MCF7), lung (A549), and brain (LN229 and U87) cancer cells dergipark.org.trbohrium.com. One particular derivative, 1,3-Diethyl-8-(thiazol-4-yl)-3,7-dihydro-1H-purine-2,6-dione, demonstrated significant activity with low IC50 values across all tested cell lines dergipark.org.trbohrium.com.
Flow cytometry is another powerful technique used to analyze the cell cycle and apoptosis. By staining cells with fluorescent dyes that bind to DNA, researchers can quantify the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) and identify a sub-G1 peak, which is indicative of apoptotic cells researchgate.net. Studies on 6-alkoxy purine analogues utilized flow cytometry to demonstrate their ability to induce a significant increase in the sub-G1 population in Jurkat cells, confirming their pro-apoptotic activity ugr.esnih.gov.
The scratch assay is a straightforward method to study cell migration in vitro. This assay was employed to evaluate the effect of a potent 1,3-diethylxanthine derivative on the inhibition of cell migration in A549 lung cancer cells dergipark.org.trbohrium.comresearchgate.net.
The following table summarizes the biological responses of some purine and xanthine derivatives in cellular assays:
| Compound Type | Assay | Cell Line(s) | Observed Biological Response |
| 8-aryl substituted 1,3-diethylxanthine derivatives | MTT assay | MCF7, A549, LN229, U87 | Anti-proliferative activity |
| 1,3-Diethyl-8-(thiazol-4-yl)-3,7-dihydro-1H-purine-2,6-dione | MTT assay | A549, MCF7, LN229, U87 | Strong anti-proliferative activity dergipark.org.trbohrium.com |
| 1,3-Diethyl-8-(thiazol-4-yl)-3,7-dihydro-1H-purine-2,6-dione | Scratch assay | A549 | Inhibition of cell migration dergipark.org.trbohrium.comresearchgate.net |
| 6-alkoxy purine analogues | Flow Cytometry (Cell Cycle Analysis) | Jurkat | Induction of apoptosis (increase in sub-G1 population) ugr.esnih.gov |
Pharmacological Evaluation in Animal Models (Excluding Clinical Outcomes)
Preclinical animal models are essential for evaluating the in vivo pharmacological effects of novel compounds, providing data on their efficacy and mechanism of action in a whole-organism context.
Behavioral Studies of Analogues with Receptor Affinities
Behavioral studies in animal models, such as mice and rats, are crucial for assessing the psychoactive effects of xanthine and purine derivatives. These studies often focus on locomotor activity and anxiety-like behaviors, which can be indicative of a compound's interaction with central nervous system receptors.
The locomotor activity of mice is a common behavioral parameter used to screen for stimulant or depressant effects of drugs. A study investigating the effects of various xanthine derivatives, including theophylline (B1681296), enprofylline, 1-methyl-3-propylxanthine (MPX), and oxpentifylline, on motor activity in mice found varied responses. While theophylline increased locomotor activity, MPX caused a decrease nih.govdntb.gov.ua. These differing effects were linked to the compounds' brain penetration and their affinities for adenosine (B11128) A1 receptors and cyclic 3',5'-adenosine monophosphate (cAMP)-phosphodiesterase (PDE) nih.govdntb.gov.ua. The stimulant effects of caffeine (B1668208), a well-known xanthine, on locomotor behavior in mice have been shown to be mediated through its blockade of adenosine A2A receptors nih.gov.
Anxiolytic-like effects of novel compounds can be assessed using behavioral tests such as the elevated plus-maze. Studies on certain tetrahydrocarbazole derivatives, which are structurally distinct but functionally relevant, have demonstrated anxiolytic-like actions in mice without affecting locomotor coordination mdpi.com.
The table below presents a summary of behavioral effects observed for some xanthine derivatives in mice:
| Compound | Behavioral Test | Animal Model | Observed Effect |
| Theophylline | Locomotor Activity | Mice | Increased motor activity nih.govdntb.gov.ua |
| 1-methyl-3-propylxanthine (MPX) | Locomotor Activity | Mice | Decreased motor activity nih.govdntb.gov.ua |
| Enprofylline | Locomotor Activity | Mice | No effect on motor activity nih.govdntb.gov.ua |
| Oxpentifylline | Locomotor Activity | Mice | No effect on motor activity nih.govdntb.gov.ua |
| Caffeine | Locomotor Activity | Mice | Increased locomotion (mediated by A2A receptor blockade) nih.gov |
Assessment of Biological Responses in Preclinical Animal Models
The assessment of biological responses in preclinical animal models provides valuable information on the in vivo effects of purine and xanthine analogues. This includes evaluating their impact on various physiological and pathological processes and identifying potential biomarkers of their activity.
The metabolism of dietary purines has been studied in rats to understand how different purine bases are processed in the body. Research has shown that hypoxanthine, inosine, guanosine, and guanine are readily converted to uric acid and allantoin, while adenine is metabolized differently and can lead to nephrotoxicity at high doses nih.gov. The intestinal metabolism of adenine is also uniquely different from that of other purine bases nih.gov.
Preclinical models are instrumental in evaluating the efficacy of potential therapeutic agents. For instance, in vivo studies are used to assess the anti-inflammatory activity of new substances through various models that mimic inflammatory processes, such as measuring the inhibition of increased vascular permeability ijpras.com.
Biomarkers play a crucial role in preclinical evaluations, allowing for the early detection of drug effects and toxicity. In the context of drug-induced nephrotoxicity, urinary biomarkers can serve as sensitive tools to identify tubular damage before functional loss is apparent nih.gov. The use of translational preclinical models, such as patient-derived xenografts, allows for the identification of predictive biomarkers that can guide the clinical development of new drugs crownbio.com.
Analytical Methodologies for 1,3,7 Trimethyl 9h Purine 2,6,8 Trione Detection and Quantification
Chromatographic Techniques
Chromatographic techniques are central to the separation and quantification of 1,3,7-trimethyl-9H-purine-2,6,8-trione from complex mixtures. These methods are prized for their efficiency and sensitivity.
High-Performance Liquid Chromatography (HPLC) with Ultraviolet Detection
High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a widely used and robust method for the analysis of purine (B94841) derivatives, including this compound. The strong UV absorbance of the purine ring system makes this a suitable detection method. canada.ca
Reversed-phase HPLC (RP-HPLC) is the most common approach for the separation of methylxanthines. canada.ca In this technique, a non-polar stationary phase, typically a C18 column, is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.
Several factors are optimized to achieve good separation and quantification, including the mobile phase composition, flow rate, and detection wavelength. For instance, a mobile phase consisting of a mixture of methanol (B129727) and water, sometimes with the addition of an acid like acetic acid or a buffer solution like potassium phosphate, is often employed. nih.govmdpi.com The pH of the mobile phase can also be adjusted to optimize the separation of various purine compounds. nih.gov A common detection wavelength for methylxanthines is around 270-280 nm, which corresponds to a region of strong absorbance for these molecules.
A study on the simultaneous determination of 16 purine derivatives in urinary calculi utilized a gradient elution with varying methanol concentration and pH to achieve separation. nih.gov This highlights the flexibility of HPLC methods in analyzing complex mixtures of purine compounds. The limits of detection for individual purines in this study ranged from 0.006 to 0.035 mg/g, with a precision (CV%) of 0.5-2.4%. nih.gov
Interactive Data Table: HPLC-UV Method Parameters for Purine Analysis
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Column | Reversed-phase C18 | canada.canih.gov |
| Mobile Phase | Methanol/Water or Acetonitrile (B52724)/Water mixtures, often with acid or buffer | nih.govmdpi.comnih.gov |
| Detection Wavelength | 270-280 nm | mdpi.com |
| Flow Rate | 0.5 - 1.0 mL/min | canada.camdpi.com |
| Temperature | Ambient or controlled (e.g., 25-35 °C) | nih.gov |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. This is achieved by using columns with smaller particle sizes (sub-2 µm), which necessitates instrumentation capable of handling higher pressures.
UPLC is particularly well-suited for the rapid and efficient analysis of complex samples containing multiple methylxanthines and their metabolites. For example, a UPLC-PDA (photodiode array) method was developed for the simultaneous analysis of caffeine (B1668208) and 13 polyphenols in black tea. wiley.com The key challenge in such analyses is often achieving adequate separation of structurally similar compounds, such as isomers. wiley.com
UPLC systems are frequently coupled with mass spectrometry (UPLC-MS) for enhanced specificity and sensitivity, especially in metabolomics studies. A UHPLC-MS/MS method was developed for the comprehensive quantification of 17 purine metabolites in rat plasma, demonstrating the power of this technique for detailed metabolic profiling. nih.gov The method was validated for linearity, accuracy, and precision, with recoveries ranging from 85.3% to 103.0%. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS) for Metabolite Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) have become indispensable tools for the metabolite profiling of this compound and related compounds. These techniques offer unparalleled sensitivity and selectivity, allowing for the identification and quantification of analytes at very low concentrations in complex biological matrices such as plasma and urine. mdpi.comresearchgate.net
In LC-MS, the eluent from the LC column is introduced into a mass spectrometer, which ionizes the analytes and separates them based on their mass-to-charge ratio (m/z). Electrospray ionization (ESI) is a commonly used ionization technique for methylxanthines as it is a soft ionization method that typically produces protonated molecular ions [M+H]+. researchgate.net
LC-MS/MS provides an additional layer of specificity by selecting a specific precursor ion, fragmenting it, and then detecting one or more specific product ions. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and improves quantification accuracy. researchgate.net The fragmentation patterns of isomers like theobromine (B1682246) and theophylline (B1681296) can be used to distinguish them, even if they have the same molar mass and co-elute chromatographically. nih.gov
LC-MS/MS methods have been successfully developed for the simultaneous quantification of caffeine and its primary metabolites (paraxanthine, theobromine, and theophylline) in human plasma. researchgate.net These methods often involve simple sample preparation steps like protein precipitation. researchgate.net The high sensitivity of LC-MS/MS allows for the use of small sample volumes. researchgate.net
Interactive Data Table: Comparison of Chromatographic Techniques for this compound Analysis
| Feature | HPLC-UV | UPLC | LC-MS/MS |
|---|---|---|---|
| Principle | Differential partitioning with UV absorbance detection | High-pressure differential partitioning with smaller particles | Separation based on partitioning, with detection by mass-to-charge ratio and fragmentation |
| Sensitivity | Moderate | High | Very High |
| Selectivity | Moderate | High | Very High |
| Analysis Time | Longer | Shorter | Shorter |
| Cost | Lower | Higher | Highest |
| Application | Routine quantification | High-throughput analysis, complex mixtures | Metabolite profiling, trace analysis, structural confirmation |
Spectroscopic Approaches
Spectroscopic methods provide valuable information about the molecular structure and conformation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural elucidation of organic molecules, including this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to determine the connectivity of atoms and the spatial arrangement of the molecule.
¹H NMR and ¹³C NMR are the most common NMR techniques used. For a molecule like this compound, the ¹H NMR spectrum would show distinct signals for the protons of the three methyl groups and any protons on the purine ring system. The chemical shifts of these protons provide information about their local electronic environment. For instance, in caffeine (1,3,7-trimethylxanthine), the three methyl groups appear as sharp singlet peaks at distinct chemical shifts. frontiersin.org
¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a separate signal, and its chemical shift is indicative of its bonding environment (e.g., C=O, C=C, C-N).
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish correlations between protons and between protons and carbons, respectively, which helps in the unambiguous assignment of all signals. Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly valuable for conformational analysis, as it provides information about the through-space proximity of protons, allowing for the determination of the three-dimensional structure of the molecule in solution. NOESY experiments have been used to study the complexation of caffeine with other molecules, such as chlorogenic acid.
Solid-state NMR has also been employed to study the structure of caffeine polymorphs, providing insights that are complementary to single-crystal X-ray diffraction data.
Sample Preparation and Matrix Considerations
The choice of sample preparation technique is critical for accurate and reliable analysis of this compound, especially in complex biological matrices like plasma, urine, and tissue extracts. The primary goals of sample preparation are to remove interfering substances, concentrate the analyte, and make it compatible with the analytical instrument.
Common sample preparation methods for methylxanthines include:
Protein Precipitation: This is a simple and rapid method for removing proteins from biological fluids like plasma or serum. It is often used prior to LC-MS analysis. researchgate.net A cold organic solvent, such as acetonitrile or methanol, is added to the sample to precipitate the proteins, which are then removed by centrifugation.
Liquid-Liquid Extraction (LLE): This technique separates analytes from interferences based on their differential solubility in two immiscible liquid phases.
Solid-Phase Extraction (SPE): SPE is a highly effective and versatile technique for sample cleanup and concentration. It involves passing the sample through a solid sorbent that retains the analyte, while interferences are washed away. The analyte is then eluted with a small volume of a suitable solvent. SPE is frequently used for the analysis of methylxanthines in various matrices. mdpi.com
The sample matrix can significantly impact the analysis. Matrix effects, such as ion suppression or enhancement in LC-MS, can affect the accuracy of quantification. Therefore, it is often necessary to use matrix-matched calibration standards or stable isotope-labeled internal standards to compensate for these effects. researchgate.net For example, in the analysis of purine metabolites in urine, samples are often diluted with a buffer to minimize ion suppression. The stability of the analyte in the matrix under different storage conditions is also an important consideration.
Extraction Methods from Biological Matrices
The initial and critical step in the analysis of this compound from biological samples is the extraction process. The primary goal is to isolate the analyte from the complex matrix, which contains proteins, lipids, salts, and other endogenous and exogenous compounds that can interfere with the analysis. The most common extraction techniques employed are liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.gov
Liquid-Liquid Extraction (LLE) is a conventional and widely used method based on the differential solubility of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. For compounds like this compound and its structurally related analogs such as caffeine and paraxanthine (B195701), ethyl acetate (B1210297) is a frequently chosen organic solvent. nih.gov The process involves mixing the biological sample with the solvent, allowing for the transfer of the analyte into the organic phase, followed by separation of the two layers. The extraction efficiency can be influenced by factors such as the pH of the aqueous phase and the choice of the organic solvent. mdpi.com For instance, an acid/base liquid-liquid extraction technique can be employed to optimize the partitioning of the analyte into the organic layer. nih.gov Studies on the extraction of similar compounds have reported recovery rates of approximately 70% from both saliva and plasma using ethyl acetate. nih.gov
Solid-Phase Extraction (SPE) is another powerful and often preferred technique for sample clean-up and concentration. mnstate.edu SPE utilizes a solid sorbent material packed into a cartridge or a well plate to retain the analyte of interest while the rest of the sample matrix passes through. The analyte is then eluted with a small volume of a strong solvent. The choice of the sorbent is crucial and depends on the physicochemical properties of the analyte. For polar compounds like this compound, reversed-phase sorbents such as C18 or hydrophilic-lipophilic balanced (HLB) polymers are commonly used. basinc.comresearchgate.net
A typical SPE procedure involves the following steps:
Conditioning: The sorbent is wetted with a solvent like methanol to activate the stationary phase.
Equilibration: The sorbent is rinsed with a solution similar in composition to the sample matrix (e.g., water or a buffer) to prepare it for sample loading.
Loading: The pre-treated biological sample is passed through the sorbent, where the analyte is retained.
Washing: The sorbent is washed with a weak solvent to remove any unretained interferences.
Elution: The retained analyte is eluted from the sorbent using a strong organic solvent, such as methanol or acetonitrile. basinc.com
High extraction recoveries, often ranging from 84.6% to 103.0% for related methylxanthines, have been achieved from serum and urine using SPE with hydrophilic and lipophilic properties. nih.gov
Protein Precipitation (PPT) is a simpler and faster alternative for removing proteins from plasma or serum samples. capes.gov.br This method involves adding a precipitating agent, commonly an organic solvent like acetonitrile or methanol, to the sample. waters.com The proteins are denatured and precipitate out of the solution, after which they can be separated by centrifugation. While efficient at removing proteins, PPT may not remove other interferences as effectively as LLE or SPE. nih.gov
Interactive Data Table: Comparison of Extraction Methods for Analytes Structurally Similar to this compound
| Extraction Method | Biological Matrix | Key Reagents/Sorbents | Typical Recovery (%) | Reference(s) |
| Liquid-Liquid Extraction (LLE) | Plasma, Saliva | Ethyl acetate | ~70 | nih.gov |
| Liquid-Liquid Extraction (LLE) | Coffee | Dichloromethane, Sodium Carbonate | - | arcjournals.org |
| Solid-Phase Extraction (SPE) | Plasma | Oasis® HLB | - | basinc.com |
| Solid-Phase Extraction (SPE) | Serum, Urine | Nexus SPE cartridges, Methanol-acetate buffer | 84.6 - 103.0 | nih.gov |
| Protein Precipitation (PPT) | Human Serum | Perchloric Acid | - | capes.gov.br |
| Protein Precipitation (PPT) | Human Plasma | Acetonitrile | - | waters.com |
Method Validation for Accuracy and Precision
Once an analytical method for the quantification of this compound is developed, it must be validated to demonstrate its suitability for the intended purpose. Method validation is a regulatory requirement and ensures that the analytical data are reliable, reproducible, and accurate. The key parameters evaluated during method validation include accuracy, precision, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).
Accuracy refers to the closeness of the measured value to the true value. It is typically assessed by analyzing samples with known concentrations of the analyte (quality control samples) and is expressed as the percentage of recovery. For bioanalytical methods, the mean value should generally be within ±15% of the nominal value, except at the Lower Limit of Quantification (LLOQ), where it should not deviate by more than ±20%. nih.gov
Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD). Precision is evaluated at two levels:
Intra-day precision (repeatability): The precision obtained under the same operating conditions over a short interval of time.
Inter-day precision (intermediate precision): The precision obtained within the same laboratory but on different days, with different analysts, or with different equipment. The CV should not exceed 15% for quality control samples, and 20% for the LLOQ. nih.gov
Linearity and Range: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. For example, in the analysis of caffeine and paraxanthine in plasma, a linear range of 0.025-5.00 µg/mL has been established. nih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For instance, in an HPLC assay for caffeine and paraxanthine in plasma, the detection limit was reported as 0.005 µg/mL. nih.gov In a UPLC-MS/MS method for theobromine and caffeine, the LOQ was determined to be 2.29 ng/mL and 1.47 ng/mL, respectively. akjournals.com
Interactive Data Table: Illustrative Method Validation Parameters for Analytes Structurally Similar to this compound
| Validation Parameter | Typical Acceptance Criteria | Example Finding for Similar Compounds | Reference(s) |
| Accuracy | Mean value within ±15% of nominal value (±20% at LLOQ) | Intra- and inter-assay accuracy less than 15% for caffeine and paraxanthine in plasma. | nih.gov |
| Precision | CV ≤ 15% (≤ 20% at LLOQ) | Intra-day precision: 0.7% to 12.7%; Inter-day precision: 1.6% to 18.5% for purine metabolites. | nih.gov |
| Linearity (Range) | Correlation coefficient (r²) > 0.99 | 0.025-2.50 µg/mL for paraxanthine and 0.025-5.00 µg/mL for caffeine in plasma. | nih.gov |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | 0.005 µg/mL for caffeine and paraxanthine in plasma. | nih.gov |
| Limit of Quantification (LOQ) | Lowest concentration with acceptable precision and accuracy | 1.47 ng/mL for caffeine and 2.29 ng/mL for theobromine in food products. | akjournals.com |
Computational and Theoretical Studies of 1,3,7 Trimethyl 9h Purine 2,6,8 Trione and Its Interactions
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are powerful computational tools used to predict and analyze the interactions between a ligand, such as 1,3,7-trimethyl-9H-purine-2,6,8-trione, and a target macromolecule, typically a protein.
As a metabolite of caffeine (B1668208), this compound is known to be formed through the action of several cytochrome P450 enzymes, including CYP1A2, CYP2E1, CYP2C8, CYP2C9, and CYP3A4. wikipedia.org Molecular docking studies on the parent compound, caffeine, and its metabolizing enzyme, Cytochrome P450 1A2, have provided a framework for understanding how related molecules might interact. nih.gov These studies suggest that the orientation of the purine (B94841) ring within the enzyme's active site is a critical determinant of the metabolic outcome. nih.govacs.org
For this compound, docking simulations would aim to predict the specific binding pose within the active site of these enzymes. Key interactions likely involve hydrogen bonds with amino acid residues and hydrophobic interactions with nonpolar regions of the active site. The prediction of these interactions is crucial for understanding the substrate specificity and catalytic mechanism of the enzymes involved in its formation and potential further metabolism. For instance, at high concentrations of caffeine, it has been proposed that two molecules can occupy the active site of CYP1A2, leading to the formation of metabolites like theophylline (B1681296) and 1,3,7-trimethyluric acid. nih.govacs.org
| Compound | Target Protein | Key Interacting Residues (Hypothetical for this compound) | Predicted Binding Affinity (kcal/mol) |
|---|---|---|---|
| This compound | Cytochrome P450 1A2 | Hydrophobic interactions with I-helix residues, potential H-bonds | Data not available |
| Caffeine | Cytochrome P450 1A2 | Interaction with heme iron, aromatic cluster | - |
Conformational analysis of this compound involves identifying its stable three-dimensional structures and their relative energies. The purine ring system is largely planar, but the methyl groups can rotate. redalyc.org Computational methods can calculate the energy associated with these rotations and predict the most stable conformer.
The energy landscape provides a map of all possible conformations and their corresponding energy levels. For a relatively rigid molecule like this compound, the energy landscape is expected to have a few well-defined low-energy minima corresponding to the most stable conformations. Understanding the conformational preferences is essential as the bioactive conformation that binds to a target protein may not be the lowest energy conformation in solution.
Quantum Chemical Calculations
Quantum chemical calculations provide detailed information about the electronic properties of a molecule, which are fundamental to its reactivity and interactions.
Molecular orbital theory, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key descriptors of a molecule's electronic structure and reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. scialert.net
A molecular modeling analysis of caffeine and its metabolites, including a compound closely related to this compound, revealed that these compounds have large HOMO-LUMO energy gaps, suggesting high kinetic stability. scialert.netscialert.net The study also calculated large negative solvation energy values, indicating high solubility in water, which facilitates their excretion. scialert.net
| Metabolite | HOMO-LUMO Energy Gap (eV) | Solvation Energy (kcal/mol) |
|---|---|---|
| AFMU (a related metabolite) | 4.41 (DFT) | Data not available |
| Caffeine | - | Large negative value |
In Silico Screening and Drug Design Principles
The principles of in silico screening and drug design can be applied to this compound to explore its potential as a scaffold for developing new bioactive molecules.
Virtual screening involves the computational screening of large libraries of chemical structures to identify those that are most likely to bind to a drug target. rsc.orgrsc.org Starting with the scaffold of this compound, a virtual library of novel derivatives can be designed by systematically modifying its structure. For example, different functional groups could be added at various positions on the purine ring.
These newly designed compounds can then be subjected to a hierarchical virtual screening workflow. rsc.orgrsc.org This typically involves filtering based on drug-like properties (e.g., Lipinski's rule of five), followed by molecular docking to predict their binding affinity to a specific target. rsc.org This approach allows for the rapid and cost-effective identification of promising lead compounds for further experimental investigation. nih.gov The design of such libraries benefits from an understanding of the structure-activity relationships of known purine-based inhibitors.
Rational Design of Enzyme Inhibitors and Receptor Ligands
The intrinsic structural features of the purine scaffold, exemplified by this compound, make it a versatile template for the rational design of potent and selective enzyme inhibitors and receptor ligands. Computational and theoretical studies have become indispensable tools in this process, enabling the prediction of binding modes, the elucidation of structure-activity relationships (SAR), and the optimization of lead compounds. These approaches systematically modify the core purine structure to enhance affinity and selectivity for a specific biological target.
A key strategy in the rational design of purine-based inhibitors involves the use of molecular docking to predict the binding orientation of a ligand within the active site of a target protein. For instance, in the development of novel sirtuin inhibitors based on an 8-mercapto-3,7-dihydro-1H-purine-2,6-dione scaffold, molecular docking was employed to establish the binding modes of the inhibitors in SIRT3. mdpi.com This computational analysis revealed that the inhibitors occupy the acetyl lysine (B10760008) binding site, engaging in primarily hydrophobic interactions with the enzyme. mdpi.com Such insights are crucial for guiding the synthetic modification of the purine core to improve inhibitory potency.
Similarly, in the quest for new anti-inflammatory agents, molecular docking was used to guide the synthesis of purine analogues of 1,2,4-triazolo-1,3,5-triazines targeting the cyclooxygenase-2 (COX-2) enzyme. rsc.org The docking studies predicted the binding affinities and interaction patterns of the designed compounds, with the most potent inhibitors exhibiting strong interactions with key residues in the COX-2 active site. rsc.org This computational pre-screening allows for the prioritization of synthetic efforts on compounds most likely to succeed.
Pharmacophore modeling is another powerful computational technique used in the rational design of purine-based ligands. This method identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. For the development of adenosine (B11128) A(2A) receptor antagonists, a pharmacophore model was generated based on a set of known active compounds. nih.gov The best model consisted of one hydrogen bond donor, three hydrophobic points, and one aromatic ring, providing a virtual template for the design of new antagonists. nih.gov Such models are not only useful for designing new molecules but also for virtual screening of compound libraries to identify novel hits. nih.gov
Structure-activity relationship (SAR) studies, often coupled with computational analyses, provide detailed information on how specific structural modifications to the purine ring affect biological activity. For example, in the development of 2,6,9-trisubstituted purine derivatives as potential antitumor agents, 3D-QSAR (Quantitative Structure-Activity Relationship) models demonstrated that steric properties had a greater influence on cytotoxicity than electronic properties. nih.gov The analysis revealed that an arylpiperazinyl system at the 6-position of the purine ring was beneficial for activity, whereas bulky substituents at the C-2 position were detrimental. nih.gov These findings offer clear guidelines for the optimization of this class of compounds.
The following tables summarize findings from computational and theoretical studies on purine derivatives, illustrating the principles of rational design.
Table 1: Molecular Docking Studies of Purine Analogues as Enzyme Inhibitors
| Target Enzyme | Purine Scaffold | Key Interacting Residues | Computational Method | Reference |
| Cyclin-Dependent Kinase 2 (CDK2) | Pyrazolo[1,5-a]pyrimidine | Leu83, His84 (H-bonds); Ala144, Val18, Gly11, Glu12, Thr14 (pi-H interactions) | Molecular Docking | tpcj.org |
| Katanin | Purine analogues | ATP binding pocket (residues 141-171) | High-Throughput Virtual Screening, Molecular Docking | nih.govnih.gov |
| Cyclooxygenase-2 (COX-2) | 1,2,4-Triazolo-1,3,5-triazine | Not specified | Molecular Docking | rsc.org |
| Sirtuin 3 (SIRT3) | 8-Mercapto-3,7-dihydro-1H-purine-2,6-dione | Acetyl lysine binding site (hydrophobic interactions) | Molecular Docking | mdpi.com |
| Xanthine (B1682287) Oxidase (XO) | Topiroxostat (FYX-051) | L648, K771, E802, R839, L873, R880, R912, F914, F1009, L1014, A1079 | MD, QM/MM, EDA, NCI | acs.org |
Table 2: Pharmacophore Modeling and SAR of Purine-Based Receptor Ligands
| Target Receptor | Ligand Type | Key Pharmacophore Features | Structure-Activity Relationship (SAR) Highlights | Reference |
| Adenosine A(2A) Receptor | Antagonist | 1 Hydrogen Bond Donor, 3 Hydrophobic Points, 1 Aromatic Ring | Model successfully identified active antagonists from a virtual database. | nih.gov |
| Adenosine A1 Receptor | Antagonist | Not specified | A morpholine (B109124) group at C-6, H or methyl at N-9, and a specific aryl group at C-2 of the purine nucleus conferred high affinity and selectivity. | mdpi.com |
| Signal Transducer and Activator of Transcription 3 (STAT3) | Inhibitor | Not specified | An arylpiperazinyl system at position 6 of the purine ring is beneficial for cytotoxic activity, while bulky systems at position C-2 are not favorable. | nih.gov |
Emerging Research Areas and Future Perspectives on 1,3,7 Trimethyl 9h Purine 2,6,8 Trione
Novel Biological Roles and Inter-species Variations
While historically viewed as a simple waste product of caffeine (B1668208) metabolism, recent research has begun to uncover more nuanced biological roles for 1,3,7-trimethyluric acid.
Biomarker for Enzyme Activity
A significant area of emerging research is the use of the metabolic ratio of 1,3,7-trimethyluric acid to caffeine as a non-invasive biomarker to assess the activity of cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP1A2. Th tubitak.gov.trese enzymes are crucial for the metabolism of a vast number of clinically important drugs. The activity of these enzymes can vary significantly between individuals, impacting drug efficacy and the risk of adverse reactions. By measuring the levels of caffeine and its metabolite, 1,3,7-trimethyluric acid, in biological fluids like urine or plasma, researchers and clinicians can gain insights into an individual's metabolic phenotype. This information holds promise for personalizing drug therapy and optimizing treatment outcomes.
Inter-species Variations in Metabolism
The metabolism of caffeine, and consequently the production of 1,3,7-trimethyluric acid, exhibits notable variations across different species. In humans, the formation of 1,3,7-trimethyluric acid is a result of C-8 oxidation of caffeine, a reaction catalyzed by several CYP enzymes, including CYP1A2, CYP2E1, and CYP3A4. Ho biointerfaceresearch.comwever, in other species, the metabolic pathways of caffeine can differ significantly. For example, in rodents such as rats and mice, the primary metabolic routes for caffeine involve demethylation to theobromine (B1682246) and theophylline (B1681296), with different downstream metabolites being more prominent than in humans. These inter-species differences are critical for the correct interpretation of toxicological and pharmacological studies that use animal models to predict human responses to caffeine and other xenobiotics.
Advanced Synthetic Strategies for Complex Derivatives
The development of novel derivatives of 1,3,7-trimethyluric acid is crucial for exploring their therapeutic potential and for creating new molecular probes. However, the direct synthesis and derivatization of this compound present certain challenges.
Challenges in Direct Derivatization
The structure of 1,3,7-trimethyluric acid, with its multiple nitrogen and oxygen atoms, offers several potential sites for chemical modification. However, achieving selective derivatization at a specific position can be difficult due to the similar reactivity of these sites. As a naturally occurring metabolite, its isolation from biological sources for use as a starting material can be inefficient for large-scale synthesis. Therefore, researchers often turn to analogous synthetic methodologies developed for related purine (B94841) and xanthine (B1682287) compounds.
Analogous Synthetic Methodologies
The synthesis of complex xanthine and purine derivatives often relies on well-established methods like the Traube purine synthesis. Th nih.govis versatile method typically involves the condensation of a substituted pyrimidine (B1678525) with a source of the C8 carbon. For creating complex derivatives, modern synthetic strategies often employ solid-phase synthesis, which allows for the rapid generation of libraries of compounds with diverse substitutions. Fo nih.govr example, starting with a precursor like 8-bromoguanosine, various functional groups can be introduced at the C2, C6, and C8 positions through nucleophilic aromatic substitution and carbon-carbon bond-forming reactions. Th nih.govese approaches, while not directly reported for 1,3,7-trimethyluric acid, provide a roadmap for the future development of synthetic routes to its novel and complex derivatives.
| Synthetic Approach | Description | Potential Application for 1,3,7-trimethyluric acid derivatives |
| Traube Purine Synthesis | Condensation of a 5,6-diaminopyrimidine with a one-carbon unit (e.g., formic acid, aldehydes) to form the imidazole (B134444) ring of the purine. | nih.govA foundational method that could be adapted to build the core purine-2,6,8-trione scaffold with desired substitutions. |
| Solid-Phase Synthesis | Synthesis of compounds on a solid support, allowing for easy purification and the generation of compound libraries. | nih.govCould be employed to create a diverse library of 1,3,7-trimethyluric acid analogues for screening and lead optimization. |
| Stepwise N-alkylation | A method to obtain tetra-substituted uric acid derivatives by a stepwise N-alkylation process starting from a dichloropurine. | nih.govThis strategy could be adapted to introduce various alkyl or aryl groups at the nitrogen atoms of the purine ring system. |
| Functionalization of Precursors | Using a readily available purine, such as 2,6-dichloropurine (B15474) or 8-bromoguanosine, as a starting material for sequential functionalization. | nih.govnih.govThis would allow for the regioselective introduction of different functional groups to generate complex derivatives. |
Integration of Omics Technologies for Comprehensive Metabolic Profiling
The advent of "omics" technologies, particularly metabolomics, has revolutionized our ability to study the intricate network of biochemical reactions that constitute metabolism. 1,3,7-trimethyluric acid has emerged as a significant feature in many of these large-scale studies.
Metabolomics for Biomarker Discovery
Metabolomics, the comprehensive analysis of all metabolites in a biological sample, is a powerful tool for identifying biomarkers associated with health, disease, and exposure to various substances. In this context, 1,3,7-trimethyluric acid is frequently detected in untargeted metabolomic analyses of urine and blood, where its presence is a reliable indicator of caffeine consumption. It nih.govs quantification in these studies helps to control for the confounding effects of caffeine intake in epidemiological research and can provide insights into individual variations in caffeine metabolism.
Multi-Omics Approaches
The integration of metabolomics with other omics data, such as genomics and transcriptomics (a multi-omics approach), offers a more holistic understanding of biological systems. For example, by combining genetic data on CYP enzyme polymorphisms with metabolomic data on the ratio of 1,3,7-trimethyluric acid to caffeine, researchers can establish a more precise link between an individual's genetic makeup and their metabolic capacity. This integrated approach is crucial for advancing the field of precision medicine, where treatments can be tailored to an individual's unique biological profile.
Applications in Chemical Biology and Mechanistic Probe Development
The unique properties of 1,3,7-trimethyluric acid make it a valuable tool in the field of chemical biology for studying enzyme mechanisms and for the development of new bioactive compounds.
Probing Enzyme Structure and Function
A notable application of 1,3,7-trimethyluric acid is its use in computational studies to probe the active site of enzymes. For instance, it has been used as a model ligand in bias-exchange metadynamics simulations to map the ligand access and egress channels of cytochrome P450 3A4. Th nih.govese studies provide valuable insights into the flexibility of the enzyme's active site and the energetic landscape of ligand binding and release, which is crucial information for the design of new drugs that target this enzyme.
Development of Theacrine from 1,3,7-trimethyluric acid
Recent research has uncovered a fascinating biochemical transformation involving 1,3,7-trimethyluric acid in the Kucha tea plant (Camellia assamica var. kucha). In this plant, 1,3,7-trimethyluric acid serves as a substrate for the enzyme theacrine synthase, which catalyzes its N9-methylation to produce theacrine, a purine alkaloid with non-stimulatory properties. Th nih.govis discovery not only reveals a novel biosynthetic pathway but also opens up possibilities for the enzymatic or synthetic production of theacrine and other related compounds with potentially beneficial biological activities.
Q & A
Basic Research Questions
Q. How can researchers confirm the structural identity of 1,3,7-trimethyl-9H-purine-2,6,8-trione using spectral data?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) and mass spectrometry (MS) to validate the compound’s structure. For example, the IUPAC systematic name (3,7-dimethyl-9H-purine-2,6,8-trione) and canonical SMILES (CN1C2=C(NC1=O)N(C(=O)NC2=O)C) can be cross-referenced with spectral libraries. High-resolution MS (exact mass 196.060 Da) and fragmentation patterns (e.g., m/z 153 for demethylation products) are critical for confirmation .
Q. What is the role of this compound in caffeine metabolism?
- Methodological Answer : The compound is a key intermediate in caffeine degradation pathways. Researchers should use isotopic labeling (e.g., -caffeine) to trace its formation via hydroxylation of the imidazole ring, followed by oxidation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can monitor its accumulation in metabolic studies using liver microsomes or in vivo models .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Adhere to OSHA and GHS guidelines: use fume hoods for synthesis steps (melting point ≥300°C may release fumes), wear nitrile gloves (density 1.63 g/cm³ suggests potential skin absorption), and store in airtight containers away from light (due to hygroscopic properties noted in safety data sheets). Emergency protocols should include neutralization with activated carbon for spills .
Advanced Research Questions
Q. How can synthetic routes for this compound be optimized to minimize byproduct formation?
- Methodological Answer : Employ design of experiments (DoE) to test variables like reaction temperature (80–120°C), methylating agent stoichiometry (e.g., dimethyl sulfate vs. iodomethane), and catalyst loading (e.g., NaH vs. KCO). High-performance liquid chromatography (HPLC) with UV detection at 254 nm can quantify impurities such as 1,3-dimethylurate or unreacted precursors. Kinetic studies under pseudo-first-order conditions may reveal rate-limiting steps .
Q. How should researchers address discrepancies in reported physical properties (e.g., melting point variability ≥300°C)?
- Methodological Answer : Conduct differential scanning calorimetry (DSC) under inert gas to avoid decomposition. Compare results across polymorphic forms (e.g., anhydrous vs. hydrated crystals). Cross-validate with thermogravimetric analysis (TGA) to assess thermal stability. Contradictions may arise from impurities or differing crystallization solvents (e.g., DMSO vs. ethanol), which require recrystallization protocols with purity ≥99% (validated by elemental analysis) .
Q. What mechanisms underlie the inhibitory activity of this compound in enzymatic assays?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to target enzymes like glycosyltransferases. Molecular docking simulations (e.g., AutoDock Vina) can identify key interactions (e.g., hydrogen bonding with arabinityl linkers or hydrophobic contacts with methyl groups). Competitive inhibition assays with determination (e.g., vs. UDP-Gal for GTB inhibition) validate specificity .
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